N-(benzo[d][1,3]dioxol-5-yl)-4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazine-1-carboxamide oxalate
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Description
The compound contains several functional groups including a benzodioxole, thiophene, piperazine, and carboxamide. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole rings . Thiophene is a heterocyclic compound with a 5-membered ring containing four carbon atoms and a sulfur atom . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Carboxamide is a functional group that consists of a carbonyl (C=O) and amine (NH2) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and thiophene rings are likely to contribute to the compound’s aromaticity, which could affect its reactivity and stability . The piperazine ring could potentially adopt a chair conformation, and the carboxamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the benzodioxole and thiophene rings might undergo electrophilic aromatic substitution . The piperazine could react with acids or bases due to the presence of nitrogen atoms . The carboxamide group might be involved in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors like polarity, aromaticity, and the presence of hydrogen bond donors and acceptors could influence properties like solubility, melting point, and boiling point .Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential areas of interest could include medicinal chemistry, materials science, or chemical biology .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2-oxo-2-thiophen-2-ylethyl)piperazine-1-carboxamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S.C2H2O4/c22-14(17-2-1-9-26-17)11-20-5-7-21(8-6-20)18(23)19-13-3-4-15-16(10-13)25-12-24-15;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2,(H,19,23);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNCTZWHCLSRKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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